molecular formula C24H22N2O3S2 B3310811 3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 946227-55-0

3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Cat. No. B3310811
CAS RN: 946227-55-0
M. Wt: 450.6 g/mol
InChI Key: DFJVKZZRPFCKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound may interact with its target, leading to changes that inhibit the function of the target, thereby exerting its anti-tubercular activity.

Biochemical Pathways

tuberculosis .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide in lab experiments is its specificity towards Hsp90. This compound has been found to selectively inhibit Hsp90 without affecting other chaperone proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the compound's effects on other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its selective inhibition of Hsp90 and its anti-cancer effects make it an interesting compound for further investigation. However, more research is needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide has potential applications in scientific research, particularly in the area of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Biochemical Analysis

Biochemical Properties

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can bind to specific proteins, altering their function and affecting cellular processes. The interactions between N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . By binding to these targets, it can inhibit or activate their function, leading to changes in cellular processes. For example, the inhibition of COX and LOX enzymes by N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure. Careful dose optimization is essential to maximize the therapeutic benefits while minimizing the risks of toxicity.

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-15(2)31(28,29)20-6-4-5-18(14-20)23(27)25-19-10-8-17(9-11-19)24-26-21-12-7-16(3)13-22(21)30-24/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVKZZRPFCKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
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3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Reactant of Route 3
3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Reactant of Route 4
3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Reactant of Route 5
3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Reactant of Route 6
3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

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